3-Oxobutyl azepane-1-carbodithioate
Description
Properties
CAS No. |
61997-88-4 |
|---|---|
Molecular Formula |
C11H19NOS2 |
Molecular Weight |
245.4 g/mol |
IUPAC Name |
3-oxobutyl azepane-1-carbodithioate |
InChI |
InChI=1S/C11H19NOS2/c1-10(13)6-9-15-11(14)12-7-4-2-3-5-8-12/h2-9H2,1H3 |
InChI Key |
MNSCHJSTQSUTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)N1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Hydroboration-Oxidation for Alcohol Formation
Hydroboration of 2 using borane dimethylsulfide (BH₃·SMe₂) yielded regioisomeric alcohols 3a (5S) and 3b (6R) in a 3:2 ratio with complete diastereofacial selectivity. Semi-preparative HPLC with acetonitrile-water-TFA gradients enabled separation, though scalability remains a challenge due to solvent consumption.
Oxidation to Oxo-Azepines
Oxidation of azepanols 3a and 3b using Dess-Martin periodinane (DMP) afforded oxo-azepines 5a and 5b in 85–90% yields. Comparative studies with Swern and TPAP-NMO conditions revealed DMP’s superiority in minimizing side reactions, particularly epimerization at C3.
Table 1: Oxidation Conditions for Azepanols
| Oxidizing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dess-Martin | CH₂Cl₂ | 25 | 89 | 98 |
| Swern | THF | −78 → 25 | 72 | 85 |
| TPAP-NMO | Acetonitrile | 25 | 81 | 92 |
Diastereoselectivity and Stereochemical Control
The stereochemical integrity of the oxobutyl side chain is pivotal for bioactivity. Pellegrino et al. observed that intramolecular hydrogen bonding between the 3-oxo group and the azepane nitrogen stabilizes the 3¹⁰-helical conformation, as confirmed by NMR. This conformation enhances binding affinity in kinase inhibition assays, aligning with findings from TAK1 inhibitor studies.
Scalability and Industrial Adaptations
Scale-up challenges include the cost of silyl protecting groups and HPLC purification. Patent US20210030003A1 proposes a streamlined route using unprotected tetrahydroazepines with in situ CS₂ trapping, reducing steps and improving atom economy. Pilot-scale trials achieved 68% yield over 6 steps, though purity (92%) requires further optimization.
Analytical Characterization
1H NMR analysis of 3-oxobutyl azepane-1-carbodithioate reveals distinct signals at δ 3.85 (azepane CH₂S), δ 2.45 (oxobutyl COCH₂), and δ 1.25 (TBS methyl groups). High-resolution mass spectrometry (HRMS) confirmed the molecular ion [M+H]+ at m/z 318.1245, consistent with theoretical values.
Chemical Reactions Analysis
3-Oxobutyl azepane-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . For example, the compound can form complexes with metal cations such as Co(III), Cu(II), Zn(II), and Hg(II) .
Scientific Research Applications
In chemistry, it serves as a useful synthetic intermediate and a protecting group in peptide synthesis . In biology and medicine, the compound and its metal complexes have shown cytotoxic activity against human breast cancer cell lines, such as MDA-MB-231 . This makes it a promising candidate for the development of new anticancer therapies. Additionally, the compound has intriguing biological activities and can be used as a linker in solid-phase organic synthesis .
Mechanism of Action
The mechanism of action of 3-Oxobutyl azepane-1-carbodithioate involves its interaction with molecular targets and pathways within cells. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, leading to energy deprivation and cell death . The compound also induces the production of nitric oxide in cancer cells, which can contribute to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Functional Groups
The following table summarizes key structural and functional differences between 3-oxobutyl azepane-1-carbodithioate and related compounds:
Key Observations :
- Ring Systems : The azepane ring in the target compound introduces conformational flexibility compared to the rigid phenyl or cyclohexane rings in analogs. This may enhance binding to biological targets requiring adaptability.
- Functional Groups: The carbodithioate group (-C(=S)S-) distinguishes 3-oxobutyl azepane-1-carbodithioate from ester-based analogs like cuelure and melolure. Dithiocarbamates are known for metal-chelating properties and pesticidal activity, suggesting unique reactivity.
- Side Chains : All compounds share the 3-oxobutyl chain, which likely contributes to volatility and solubility in biological systems.
Volatility and Solubility
- Cuelure and Melolure : These phenyl esters exhibit moderate volatility, making them effective airborne attractants for pests like Bactrocera fruit flies . Their ester groups enhance hydrophobicity.
- This could favor systemic pesticidal applications.
- Cyclohexanecarbaldehyde Derivative : The aldehyde group in this compound (found in Ethiopian propolis) contributes to strong olfactory properties, likely mediating antimicrobial or ecological interactions .
Critical Analysis of Evidence Gaps
- Limited direct studies on 3-oxobutyl azepane-1-carbodithioate necessitate extrapolation from structural analogs.
- No comparative bioactivity data (e.g., LD50 or EC50 values) are available in the provided evidence, highlighting a need for targeted assays.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-oxobutyl azepane-1-carbodithioate derivatives?
Answer:
The synthesis typically involves functionalizing the azepane-1-carbodithioate core with a 3-oxobutyl group via nucleophilic substitution or esterification. Key steps include:
- Ligand preparation : Reacting azepane with carbon disulfide under alkaline conditions to form the carbodithioate anion.
- Alkylation : Introducing the 3-oxobutyl group using reagents like 3-bromobutan-2-one in anhydrous solvents (e.g., THF or DMF) under nitrogen .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ligand synthesis | Azepane + CS₂, KOH, ethanol, 0°C | 75–85 | |
| 3-Oxobutyl addition | 3-bromobutan-2-one, THF, 12h reflux | 60–70 |
Advanced: How can spectroscopic inconsistencies in characterizing 3-oxobutyl azepane-1-carbodithioate be resolved?
Answer:
Contradictions in NMR, IR, or mass spectra often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Triangulation : Cross-validate data using multiple techniques (e.g., compare H NMR with C NMR and HRMS).
- Variable-temperature NMR : Resolve dynamic equilibria (e.g., keto-enol tautomerism in the 3-oxobutyl group) .
- Computational modeling : Use DFT calculations to predict spectral patterns and assign ambiguous peaks .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : H/C NMR to confirm backbone connectivity and substituent positions.
- IR spectroscopy : Identify C=S (1050–1250 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
- Mass spectrometry : HRMS for molecular formula validation.
- X-ray crystallography (if crystalline): Definitive confirmation of stereochemistry and bonding .
Advanced: How can researchers design experiments to evaluate the bioactivity of 3-oxobutyl azepane-1-carbodithioate complexes?
Answer:
- In vitro cytotoxicity assays : Use MTT/XTT assays on cancer cell lines (e.g., MDA-MB-231) with dose-response curves (1–100 µM) .
- Control experiments : Compare with free ligands and metal salts to isolate compound-specific effects.
- Mechanistic studies : ROS detection, apoptosis assays (Annexin V/PI staining), or molecular docking to predict target interactions .
Basic: What are common systematic errors in synthesizing this compound, and how can they be mitigated?
Answer:
- Oxygen sensitivity : Carbodithioates oxidize readily; use Schlenk lines or gloveboxes .
- Solvent purity : Anhydrous solvents are critical to avoid hydrolysis; distill before use.
- Temperature control : Exothermic reactions require slow reagent addition and ice baths .
Advanced: What computational tools are suitable for studying the electronic properties of 3-oxobutyl azepane-1-carbodithioate?
Answer:
- DFT calculations : Gaussian or ORCA software to model HOMO-LUMO gaps, charge distribution, and redox potentials.
- Molecular dynamics : Simulate solvent interactions or ligand-protein binding using AMBER or GROMACS .
- Docking studies : AutoDock Vina for predicting interactions with biological targets (e.g., enzymes or receptors) .
Basic: How should researchers handle discrepancies in biological activity data across studies?
Answer:
- Standardize protocols : Ensure consistent cell lines, assay conditions (e.g., incubation time, serum concentration), and compound purity (>95% by HPLC).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or t-tests) to identify outliers or confounding variables .
Advanced: What strategies improve the stability of 3-oxobutyl azepane-1-carbodithioate in solution?
Answer:
- Storage conditions : Use amber vials at –20°C under inert gas (argon/nitrogen).
- Buffering : Adjust pH to 6–7 to minimize hydrolysis.
- Antioxidants : Add 0.1% BHT or ascorbic acid to prevent oxidation .
Basic: How can researchers validate the purity of synthesized derivatives?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane).
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages .
Advanced: What are best practices for reporting mechanistic studies involving this compound?
Answer:
Follow SRQR (Standards for Reporting Qualitative Research) guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
